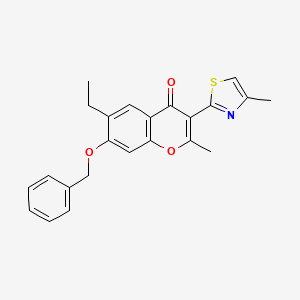
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is an intricate organic compound within the chromene family, distinguished by its complex structure and varied applications across multiple scientific disciplines. These include potential roles in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of a chromene core. A sequential reaction is then employed, often incorporating Claisen-Schmidt condensation, alkylation, and cyclization reactions. For instance, starting from appropriate aldehyde and ketone precursors, followed by base-induced cyclization, forms the basic chromene structure. Specific conditions such as temperature and solvents are crucial and can include the use of ethanol under reflux.
Industrial Production Methods: In an industrial setting, the synthetic process would be scaled-up and optimized for high yield and purity. This might include continuous flow reactions, automated monitoring, and precise control over reaction parameters. Reagents might be chosen to minimize cost and environmental impact.
化学反応の分析
Types of Reactions it Undergoes: This compound can undergo several types of chemical reactions, including:
Oxidation: Conversion into more oxidized forms, possibly leading to quinone derivatives.
Reduction: Reduction of certain functional groups like nitro to amino.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Oxidation might involve reagents like KMnO4, reduction might use catalytic hydrogenation, and substitution reactions could employ bases or acids as catalysts.
Major Products Formed from These Reactions: Major products include functional derivatives of the chromene backbone, which can be tuned for specific applications such as pharmaceuticals or dyes.
科学的研究の応用
Chemistry: It’s often used as a building block for more complex molecular structures in organic synthesis due to its reactive sites.
Biology: Potential bioactivity as a pharmaceutical compound. It's explored for antifungal, antibacterial, or anticancer properties.
Medicine: Derivatives of this compound may serve as lead compounds in the development of new drugs. Its unique structure can interact with specific biological targets.
Industry: Utilized in the production of specialty materials, particularly in polymers where its structural characteristics impart desired physical properties.
作用機序
The compound’s mechanism of action, particularly in biological settings, involves interactions with specific molecular targets. Its benzyl ether and thiazole moieties can bind to enzymes or receptors, influencing biochemical pathways. This binding typically results in modulation of enzyme activity or receptor signaling, thereby eliciting specific biological responses.
類似化合物との比較
Similar Compounds: Compounds like 6-ethyl-3-phenylchromen-4-one and 7-hydroxy-2-methylchromene might share some structural similarities but differ in reactivity and applications.
Highlighting Uniqueness: The presence of the 4-methyl-1,3-thiazol-2-yl group in 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique, providing distinctive chemical properties such as enhanced binding affinity to biological targets. This distinctiveness makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.
Conclusion
The compound this compound stands out due to its synthetic complexity, varied reactivity, and broad range of applications in scientific research. Its unique structure paves the way for advancements in multiple fields, especially in drug development and industrial materials.
特性
IUPAC Name |
6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-4-17-10-18-20(11-19(17)26-12-16-8-6-5-7-9-16)27-15(3)21(22(18)25)23-24-14(2)13-28-23/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZDBAQNWRGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
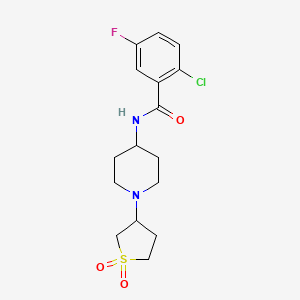


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2844285.png)
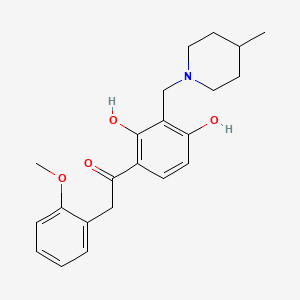
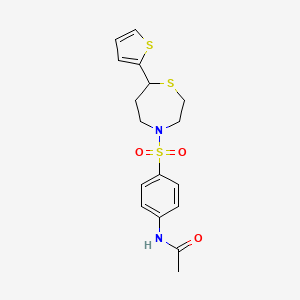
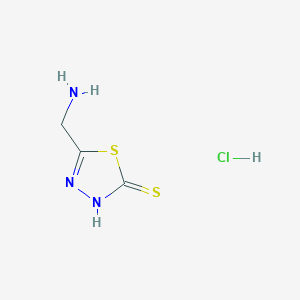
![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
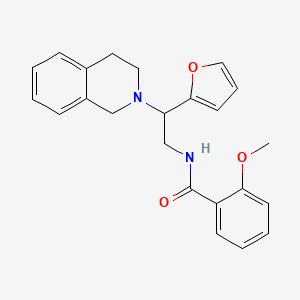


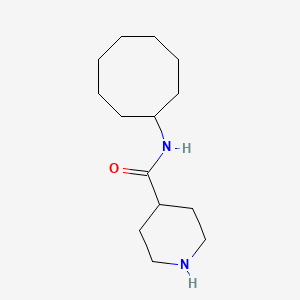
![2-(naphthalen-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
![N-butyl-2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-methylacetamide](/img/structure/B2844298.png)
